7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H23N5O5 and its molecular weight is 353.379. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Molecular Geometry
Research on similar compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, reveals insights into their crystal structure and molecular geometry. The purine fused-ring system typically exhibits planarity, with six-membered rings being planar to a high degree of precision. The morpholine ring adopts a chair conformation, and molecules are connected in crystal structures through intermolecular hydrogen bonding, demonstrating the compound's potential for forming stable crystal structures and the significance of hydrogen bonding in its molecular assembly (Karczmarzyk & Pawłowski, 1997).
Synthesis and Cardiovascular Activity
Compounds with structures closely related to the specified chemical have been synthesized and evaluated for cardiovascular activities. For instance, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been tested for electrocardiographic, antiarrhythmic, and hypotensive activities, indicating potential therapeutic applications in cardiovascular diseases. Some derivatives displayed significant prophylactic antiarrhythmic activity, highlighting the role of specific substituents in enhancing biological activity (Chłoń-Rzepa et al., 2004).
Structure-Cardiovascular Activity Relationships
Further studies on the structure-cardiovascular activity relationships within this group of compounds have synthesized and tested new derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activities. This research underscores the importance of molecular modifications in discovering compounds with improved pharmacological profiles, particularly those with antiarrhythmic effects. It also points to the relevance of specific structural elements, such as the morpholin-4-yl-ethylamino group, in modulating the compound's biological activities (Chłoń-Rzepa et al., 2011).
Interaction Patterns and Pharmaceutical Relevance
The interaction patterns within polymorphs of related compounds, like methylxanthines (caffeine, theobromine, and theophylline), have been explored through experimental and computational studies. Such research contributes to understanding how modifications in methylation affect a compound's ability to form intra- and intermolecular interactions, which is crucial for its pharmaceutical applications and biological activity profile. This knowledge can guide the design of new compounds with desired therapeutic effects and binding characteristics (Latosinska et al., 2014).
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5/c1-17-13-12(14(23)18(2)15(17)24)20(7-10(22)9-21)11(16-13)8-19-3-5-25-6-4-19/h10,21-22H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAZSKRZCJGCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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